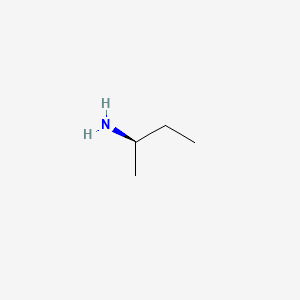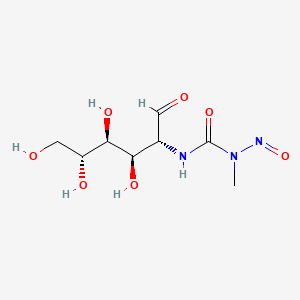
Estreptozotocina
Descripción general
Descripción
Streptozotocin, also known as streptozocin, is a naturally occurring alkylating antineoplastic agent. It is particularly toxic to the insulin-producing beta cells of the pancreas in mammals. Streptozotocin is used in medicine for treating certain cancers of the islets of Langerhans and in medical research to produce animal models for hyperglycemia, Alzheimer’s disease, and diabetes .
Mecanismo De Acción
Target of Action
Streptozotocin is particularly toxic to the insulin-producing beta cells of the pancreas in mammals . It is a naturally occurring alkylating antineoplastic agent . The primary targets of Streptozotocin are the DNA of cells, where it inhibits DNA synthesis .
Mode of Action
Streptozotocin is a glucosamine-nitrosourea compound . As with other alkylating agents in the nitrosourea class, it is toxic to cells by causing damage to the DNA . Other mechanisms may also contribute to its toxicity . DNA damage induces activation of PARP which is likely more important for diabetes induction than the DNA damage itself . Its activity appears to occur as a result of the formation of methylcarbonium ions, which alkylate or bind with many intracellular molecular structures including nucleic acids .
Biochemical Pathways
Streptozotocin functions as a DNA synthesis inhibitor in both bacterial and mammalian cells . In bacterial cells, a specific interaction with cytosine moieties leads to degradation of DNA . Streptozotocin inhibits cell proliferation at a considerably lower level than that needed to inhibit precursor incorporation into DNA or to inhibit several of the enzymes involved in DNA synthesis .
Result of Action
The cytotoxic action of Streptozotocin is probably due to cross-linking of strands of DNA, resulting in inhibition of DNA synthesis . This results in cell death . Streptozotocin is particularly toxic to the insulin-producing beta cells of the pancreas in mammals . It is used in medicine for treating certain cancers of the islets of Langerhans and used in medical research to produce an animal model for hyperglycemia and Alzheimer’s in a large dose, as well as type 2 diabetes or type 1 diabetes with multiple low doses .
Action Environment
It is known that streptozotocin is a naturally occurring compound, produced by the soil bacterium streptomyces achromogenes . It exhibits a broad spectrum of antibacterial properties . The drug was discovered in a strain of the soil microbe Streptomyces achromogenes .
Aplicaciones Científicas De Investigación
Streptozotocin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study various chemical reactions.
Biology: Employed in research to induce diabetes in animal models, allowing the study of diabetes pathophysiology and potential treatments.
Medicine: Used in the treatment of metastatic cancer of the pancreatic islet cells. .
Análisis Bioquímico
Biochemical Properties
Streptozotocin functions as a DNA synthesis inhibitor in both bacterial and mammalian cells . It interacts with DNA and inhibits its synthesis, leading to cell death . It also interacts with the glucokinase enzyme, reducing functionally essential cysteine residues .
Cellular Effects
Streptozotocin is cytotoxic to pancreatic β-cells and its effects can be seen within seventy two hours after administration depending on the dose administered . It causes cell death through mechanisms involving free radical generation during its metabolism . It also affects glucose-induced insulin secretion and glucose metabolism .
Molecular Mechanism
Streptozotocin is a glucosamine-nitrosourea compound. As with other alkylating agents in the nitrosourea class, it is toxic to cells by causing damage to the DNA . DNA damage induces activation of PARP which is likely more important for diabetes induction than the DNA damage itself .
Temporal Effects in Laboratory Settings
The effects of Streptozotocin on cells can be observed within a few hours of administration and can last for several weeks . The exact duration of its effects depends on the dosage and the specific cell type. It is known that Streptozotocin’s cytotoxic effects can be seen within seventy two hours after administration .
Dosage Effects in Animal Models
The effects of Streptozotocin vary with different dosages in animal models . A high dose can induce hyperglycemia and Alzheimer’s, while multiple low doses can induce type 2 diabetes or type 1 diabetes . The exact dosage effects can vary depending on the specific animal model and the health condition of the animals.
Metabolic Pathways
Streptozotocin is involved in several metabolic pathways. It primarily affects amino acid metabolism, followed by organic acids, sugars, and lipid metabolism . It interacts with various enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Streptozotocin is similar enough to glucose to be transported into the cell by the glucose transport protein GLUT2 . This explains its relative toxicity to beta cells, since these cells have relatively high levels of GLUT2 . Once inside the cell, Streptozotocin can interact with various biomolecules and exert its effects .
Subcellular Localization
Given its mechanism of action, it is likely that Streptozotocin localizes to the nucleus where it interacts with DNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Streptozotocin is synthesized from the soil bacterium Streptomyces achromogenes. The synthetic route involves the fermentation of the bacterium, followed by extraction and purification processes. The compound is then crystallized to obtain pure streptozotocin .
Industrial Production Methods: Industrial production of streptozotocin involves large-scale fermentation of Streptomyces achromogenes. The fermentation broth is processed to extract the compound, which is then purified through various chromatographic techniques. The final product is crystallized and formulated for medical use .
Análisis De Reacciones Químicas
Types of Reactions: Streptozotocin undergoes several types of chemical reactions, including:
Oxidation: Streptozotocin can be oxidized to form various derivatives.
Reduction: The nitroso group in streptozotocin can be reduced to form amines.
Substitution: The nitroso group can be substituted with other functional groups to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of streptozotocin.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Derivatives with different functional groups replacing the nitroso group.
Comparación Con Compuestos Similares
Alloxan: Another diabetogenic compound that induces diabetes by causing selective necrosis of pancreatic beta cells.
Chlorozotocin: A derivative of streptozotocin with similar antineoplastic properties but different toxicity profiles.
Comparison:
Alloxan vs. Streptozotocin: Both compounds are used to induce diabetes in experimental models. streptozotocin is more commonly used due to its higher specificity for beta cells.
Chlorozotocin vs. Streptozotocin: Chlorozotocin is a chlorinated derivative of streptozotocin and is considered to have superior antitumor activity with reduced toxicity.
Streptozotocin’s unique properties, such as its selective toxicity to beta cells and its ability to induce diabetes, make it a valuable tool in both medical research and clinical applications.
Propiedades
Número CAS |
18883-66-4 |
|---|---|
Fórmula molecular |
C8H15N3O7 |
Peso molecular |
265.22 g/mol |
Nombre IUPAC |
1-methyl-1-nitroso-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea |
InChI |
InChI=1S/C8H15N3O7/c1-11(10-17)8(16)9-4-6(14)5(13)3(2-12)18-7(4)15/h3-7,12-15H,2H2,1H3,(H,9,16) |
Clave InChI |
ZSJLQEPLLKMAKR-UHFFFAOYSA-N |
SMILES |
CN(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O |
SMILES isomérico |
CN(C(=O)N[C@@H]1[C@H]([C@@H](C(OC1O)CO)O)O)N=O |
SMILES canónico |
CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O |
Apariencia |
Solid powder |
Color/Form |
POINTED PLATELETS OR PRISMS FROM 95% ETHANOL PALE-YELLOW CRYSTALS Ivory-colored crystalline powde |
melting_point |
239 °F (Decomposes) (NTP, 1992) |
| 66395-18-4 18883-66-4 |
|
Descripción física |
Streptozocin is an off-white powder. Melting point 115 °C. Used as an anti-cancer drug. Carcinogenic. Ivory-colored or pale yellow solid; [HSDB] Light yellow crystalline solid; [MSDSonline] |
Pictogramas |
Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
DECOMPOSES TO DIAZOMETHANE IN ALKALINE SOLN @ 0 °C. When stored as recommended, the powder for injection is stable for at least 3 years after the date of manufacture; when stored at room temperature, the powder for injection is stable for a least 1 year after the date of manufacture. |
Solubilidad |
Soluble (NTP, 1992) SOL IN WATER, LOWER ALCOHOLS & KETONES. SLIGHTLY SOL IN POLAR ORG SOLVENTS; INSOL IN NON-POLAR ORGANIC SOLVENTS. |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
U9889; U-9889; U 9889; NCI-C03167; NSC-85998; AI3-50821; NRRL 2697; STZ; SZC; SZN; streptozotocin. US brand name: Zanosar. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Streptozotocin exert its effects on pancreatic beta-cells?
A1: Streptozotocin (STZ) enters pancreatic beta-cells primarily through the glucose transporter protein GLUT2 due to its structural similarity to glucose []. Once inside, STZ exerts its cytotoxic effects through multiple mechanisms. One key mechanism involves alkylation of DNA, leading to DNA damage [, ]. STZ also contributes to oxidative stress within beta-cells by stimulating the production of reactive oxygen species (ROS) like superoxide radicals, hydrogen peroxide, and hydroxyl radicals [, , ]. These ROS further damage cellular components, including DNA. Additionally, STZ can release nitric oxide, which inhibits aconitase activity, an enzyme crucial for cellular metabolism, and also contributes to DNA damage [].
Q2: What are the downstream consequences of STZ's action on beta-cells?
A2: The damage inflicted upon beta-cells by STZ, particularly to DNA, ultimately leads to their destruction [, ]. This destruction severely impairs the pancreas's ability to produce insulin, a hormone essential for regulating blood glucose levels [, , ]. As a result, animals treated with STZ develop hyperglycemia, a hallmark of diabetes, mimicking the conditions observed in human diabetes [, , , , , , , ].
Q3: Can the damaging effects of STZ on beta-cells be prevented?
A3: Research suggests that administering nicotinamide, a form of vitamin B3, can offer protection against the beta-cell toxicity of STZ [, , , ]. Nicotinamide is thought to act by preventing the depletion of NAD+, a crucial coenzyme involved in various cellular processes, including DNA repair. By maintaining NAD+ levels, nicotinamide helps to mitigate the oxidative stress and DNA damage induced by STZ, thereby preserving beta-cell function [, ].
Q4: Does STZ have any direct effects on tissues other than the pancreas?
A4: While primarily known for its pancreatic effects, some studies indicate that STZ might influence other tissues, particularly under specific experimental conditions. For instance, one study observed that STZ administration, even without inducing hyperglycemia, did not lead to nerve conduction slowing or thermal hypoalgesia in mice []. This finding suggests that STZ might not directly induce neurotoxicity in this context.
Q5: What is the chemical structure of Streptozotocin?
A5: Streptozotocin (STZ) is a glucosamine-nitrosourea compound. Its chemical structure features a nitrosourea group attached to a glucosamine molecule. This unique structure is crucial for its mechanism of action, specifically its ability to enter beta-cells via glucose transporters and induce DNA alkylation.
Q6: What is the molecular formula and weight of Streptozotocin?
A6: Streptozotocin has a molecular formula of C8H15N3O7 and a molecular weight of 265.221 g/mol [].
Q7: What is the stability profile of STZ?
A7: STZ is known to have a relatively short half-life, ranging from 5 to 15 minutes []. This short half-life necessitates careful handling and preparation of STZ solutions for research purposes.
Q8: How is STZ used to create animal models of diabetes?
A8: STZ is commonly used to induce diabetes in laboratory animals like rats and mice [, , , , , , , , ]. This is typically achieved through a single intraperitoneal injection of STZ dissolved in a citrate buffer [, , , , ]. The dosage of STZ used can vary depending on the desired severity of diabetes and the specific animal species. Following STZ administration, researchers monitor blood glucose levels to confirm the induction of hyperglycemia, indicating the development of a diabetic state.
Q9: What types of diabetes models can be created using STZ?
A9: STZ is versatile in generating different diabetes models. These include:
- Type 1 Diabetes Model: A single high dose of STZ leads to severe beta-cell destruction, closely mimicking type 1 diabetes, characterized by an absolute insulin deficiency [, ].
- Type 2 Diabetes Model: A lower dose of STZ, sometimes combined with a high-fat diet or a pretreatment with nicotinamide, can induce a milder form of diabetes that resembles type 2 diabetes [, , ]. This model is characterized by insulin resistance and relative insulin deficiency.
Q10: Beyond hyperglycemia, what other diabetic complications are observed in STZ-induced models?
A10: STZ-induced diabetic models exhibit various complications observed in human diabetes, including:
- Diabetic Neuropathy: STZ-diabetic animals often develop nerve damage, particularly in the peripheral nervous system [, ]. This damage manifests as sensory and motor impairments.
- Diabetic Retinopathy: STZ can lead to retinal damage, including vascular abnormalities and retinal ganglion cell loss, resembling diabetic retinopathy [, ].
- Diabetic Nephropathy: STZ-induced diabetes can cause kidney damage, characterized by proteinuria and impaired renal function [].
- Cataracts: STZ administration has been linked to cataract formation in animal models, a common complication associated with diabetes [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-allyl-1,13-dimethyl-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-4-ol](/img/structure/B1681684.png)

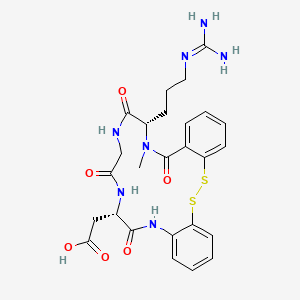
![[2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B1681687.png)
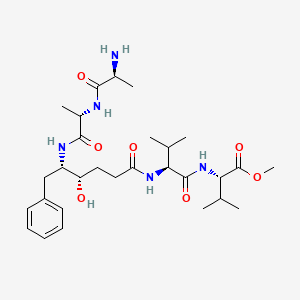
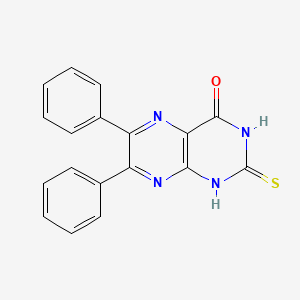
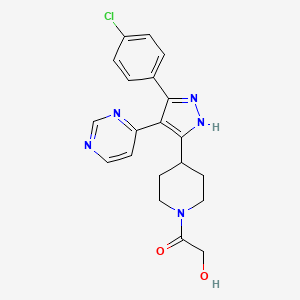


![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride](/img/structure/B1681697.png)


